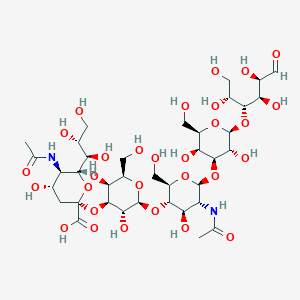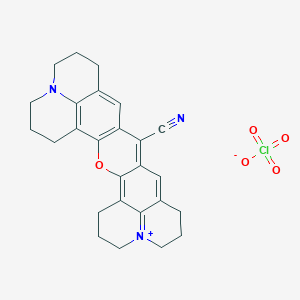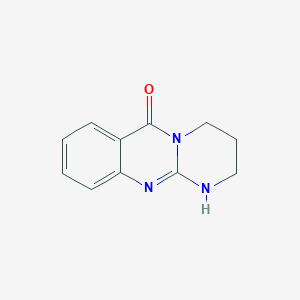
1,2,3,4-テトラヒドロ-1,4a,9-トリアザアントラセン-10-オン
概要
説明
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is a heterocyclic compound with a fused ring structure that includes both pyrimidine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学的研究の応用
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer agent, antimicrobial agent, and in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
作用機序
The mechanism of action of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with similar structural features but lacking the pyrimidine ring.
Pyrimido[4,5-b]quinoline: Another fused heterocyclic compound with different biological activities.
6-Oxo-1,2,3,4-tetrahydroquinazoline: A simpler analog with fewer fused rings
Uniqueness
6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKSPSOTVXJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173513 | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19801-37-7 | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential pharmacological applications of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?
A: Research suggests that derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline exhibit a range of potential pharmacological activities. Studies have shown that these compounds can act on the central nervous system, demonstrating both depressive and neuroleptic effects. [] Furthermore, researchers have explored the potential of these compounds as nitric oxide (NO) donors, which could have implications for cardiovascular health. []
Q2: How do 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives function as potential nitric oxide donors?
A: While the exact mechanism is still under investigation, studies have focused on the reaction of these compounds with L-cysteine hydrochloride monohydrate, a sulfhydryl compound. [] This reaction was studied in vitro potentiometrically, suggesting a potential pathway for NO release. Further research is needed to fully elucidate the mechanism and explore its therapeutic implications.
Q3: What synthetic approaches have been explored for creating new 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?
A: One successful approach involves the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [] This method allows for the construction of the tricyclic quinazolinone core, providing a foundation for further modifications and the exploration of structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


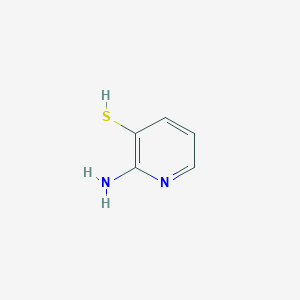
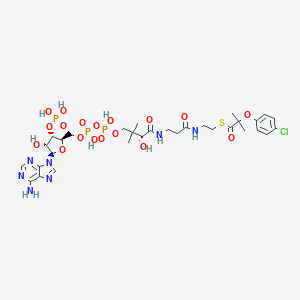

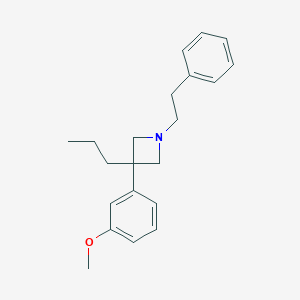
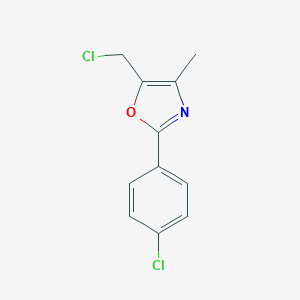
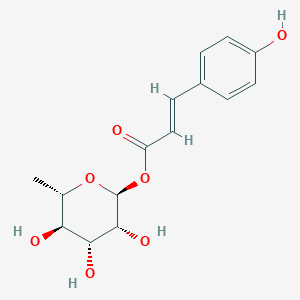
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
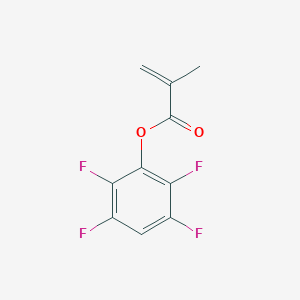
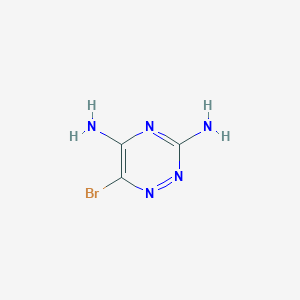
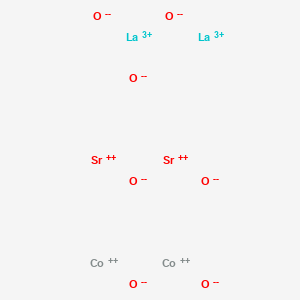
![(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one](/img/structure/B8618.png)
